
chemical structure and properties of HMB-Val-
Ser-Leu-VE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HMB-Val-Ser-Leu-VE

Cat. No.: B1663053 Get Quote

An In-depth Technical Guide to HMB-Val-Ser-
Leu-VE
This guide provides a detailed overview of the chemical structure, properties, biological activity,

and experimental methodologies related to HMB-Val-Ser-Leu-VE, a peptidyl vinyl ester

derivative. The information is intended for researchers, scientists, and professionals in the field

of drug development.

Chemical Identity and Structure
HMB-Val-Ser-Leu-VE is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-

hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-

Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial

for its mechanism of action.

The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-

[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]

Table 1: Chemical Identifiers
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Identifier Value Reference

CAS Number 862891-04-1 [1][2][3]

Molecular Formula C₂₆H₃₉N₃O₇ [2][3][4]

Molecular Weight 505.6 g/mol [2][3][4]

Canonical SMILES

CCOC(=O)C=CC(CC(C)C)NC(

=O)C(CO)NC(=O)C(C(C)C)NC

(=O)C1=C(C(=CC=C1)O)C

[4]

InChI Key
YQKMRGLFGXKLJC-

VOSPOJDESA-N
[2]

| InChI String | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-

30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-

14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |

HMB Group Peptide Backbone Vinyl Ester Group

N-(3-hydroxy-2-methylbenzoyl) -L-valyl-
-CO-NH-

-L-serinamide-
-CO-NH-

-N-...-(2-methylpropyl)-
-CO-NH-

-4-ethoxy-4-oxo-2-butenyl
-NH-CH-

Click to download full resolution via product page

Figure 1: Simplified block diagram of HMB-Val-Ser-Leu-VE's structure.

Physicochemical Properties
HMB-Val-Ser-Leu-VE is a solid powder at room temperature. Its solubility has been

determined in various solvents, which is critical for its use in experimental settings.

Table 2: Physicochemical Data
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Property Value Reference

Purity ≥98% [2][5]

XLogP3 2.9 [4]

Hydrogen Bond Donor Count 5 [4]

Hydrogen Bond Acceptor

Count
7 [4]

Rotatable Bond Count 14 [4]

Topological Polar Surface Area 154 Å² [4]

Solubility

DMF: 20 mg/mlDMSO: 30

mg/mlEthanol: 20

mg/mlEthanol:PBS (pH 7.2)

(1:10): 0.5 mg/ml

[2]

Storage (Powder)
-20°C for 3 years; 4°C for 2

years
[3]

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |

Biological Activity and Mechanism of Action
HMB-Val-Ser-Leu-VE is recognized as a cell-permeable, irreversible, and highly selective

inhibitor of the 20S proteasome's trypsin-like activity.[1][2] The 20S proteasome is a critical

component of the ubiquitin-proteasome pathway, which is responsible for the selective

degradation of intracellular proteins, thereby regulating key cellular processes such as cell

cycle progression and apoptosis.[1]

The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having

minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]

Table 3: Inhibitory Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://m.chemicalbook.com/ProdSupplierGNCB42591274_JP.htm
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.pharmacompass.com/chemistry-chemical-name/hmb-val-ser-leu-ve
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.abmole.com/products/hmb-val-ser-leu-ve.html
https://www.abmole.com/products/hmb-val-ser-leu-ve.html
https://www.benchchem.com/product/b1663053?utm_src=pdf-body
https://www.amerigoscientific.com/hmb-val-ser-leu-ve-item-372941.html
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.amerigoscientific.com/hmb-val-ser-leu-ve-item-372941.html
https://www.caymanchem.com/product/10007713/hmb-val-ser-leu-ve
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC₅₀ GI₅₀ Reference

20S Proteasome

(Trypsin-like activity)
33 nM (0.033 µM) - [1][2]

20S Proteasome

(Chymotrypsin-like

activity)

>10 µM - [2]

20S Proteasome

(Post-acidic-like

activity)

>10 µM - [2]

| Trypanosoma brucei | - | 31.6 µM |[2] |

The HMB (β-hydroxy-β-methylbutyrate) component is a metabolite of the amino acid leucine

and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein

synthesis, often through the mTOR pathway, and inhibiting protein degradation via the

ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety

complements the direct proteasome inhibition by the vinyl ester group.
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Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by HMB-Val-Ser-Leu-VE.
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Figure 3: Proposed signaling actions of the HMB component.

Experimental Findings and Applications
Research has shown that HMB-Val-Ser-Leu-VE exhibits specific biological effects in various

cell types without general toxicity.

Table 4: Summary of Experimental Observations

System/Cell Line Observation Implication Reference

Colon-carcinoma
cell lines (COO115,
HCT116)

Non-toxic and did
not affect cell
proliferation.

The compound has
a favorable toxicity
profile in these
cancer cell lines.

[1]

HLA-A2 positive

lymphoblastoid cells

Caused a dose-

dependent increase of

CLG-specific killing.

Suggests the

compound may

enhance the

generation and

presentation of

immunogenic peptides

by MHC class I

molecules.

[1]

| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for

trypanosomiasis. |[2] |

These findings highlight the compound's potential in immunology and parasitology research,

stemming from its specific modulation of the proteasome.

Experimental Protocols
While the specific synthesis protocol for HMB-Val-Ser-Leu-VE is detailed in the primary

literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is

outlined below. Additionally, a cited method for HMB determination in plasma provides a

practical example of relevant analytical techniques.
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This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB

levels in plasma samples.[8]

Sample Preparation: Add 25 μL of an internal standard solution (6 mM tropic acid in

methanol) to 975 μL of plasma.

Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each

extraction.

Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a

nitrogen stream at 50°C.

Derivatization: Reconstitute the residue in 50 μL of pyridine and 50 μL of BSTFA (N,O-

Bis(trimethylsilyl)trifluoroacetamide).

Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.

Analysis: Inject the final derivatized sample into the GC-MS system for analysis.

The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome

inhibitor like HMB-Val-Ser-Leu-VE in vitro.
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Figure 4: General experimental workflow for inhibitor testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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